3-(2-Oxopiperidin-1-yl)propanoyl chloride
Overview
Description
3-(2-Oxopiperidin-1-yl)propanoyl chloride is a chemical compound with the molecular formula C8H12ClNO2. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Oxopiperidin-1-yl)propanoyl chloride typically involves the reaction of piperidine derivatives with acyl chlorides. One common method is the acylation of 2-oxopiperidine with propanoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production .
Chemical Reactions Analysis
Types of Reactions
3-(2-Oxopiperidin-1-yl)propanoyl chloride can undergo various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form substituted products.
Hydrolysis: In the presence of water, it can hydrolyze to form the corresponding carboxylic acid and hydrochloric acid.
Condensation Reactions: It can participate in condensation reactions with amines to form amides.
Common Reagents and Conditions
Nucleophiles: Such as amines and alcohols, are commonly used in substitution reactions.
Bases: Such as triethylamine, are used to neutralize acids formed during reactions.
Solvents: Common solvents include dichloromethane and tetrahydrofuran.
Major Products Formed
Amides: Formed from reactions with amines.
Esters: Formed from reactions with alcohols.
Carboxylic Acids: Formed from hydrolysis reactions.
Scientific Research Applications
3-(2-Oxopiperidin-1-yl)propanoyl chloride has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: Investigated for its potential use in the development of pharmaceuticals, particularly as intermediates in the synthesis of active pharmaceutical ingredients.
Biological Studies: Used in the study of enzyme inhibitors and receptor ligands.
Mechanism of Action
The mechanism of action of 3-(2-Oxopiperidin-1-yl)propanoyl chloride involves its reactivity as an acylating agent. It can form covalent bonds with nucleophilic sites on biomolecules, such as proteins and nucleic acids. This reactivity makes it useful in the modification of biomolecules for research purposes .
Comparison with Similar Compounds
Similar Compounds
3-(2-Oxopiperidin-1-yl)propanoic acid: Similar structure but with a carboxylic acid group instead of a chloride.
N-Acylpiperidines: A broader class of compounds with similar acyl groups attached to the piperidine ring.
Uniqueness
3-(2-Oxopiperidin-1-yl)propanoyl chloride is unique due to its specific reactivity as an acyl chloride, making it particularly useful in acylation reactions. Its ability to form stable amides and esters distinguishes it from other similar compounds .
Properties
IUPAC Name |
3-(2-oxopiperidin-1-yl)propanoyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12ClNO2/c9-7(11)4-6-10-5-2-1-3-8(10)12/h1-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJHDOLRHGKTSFB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(=O)C1)CCC(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501283557 | |
Record name | 1-Piperidinepropanoyl chloride, 2-oxo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501283557 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1706435-20-2 | |
Record name | 1-Piperidinepropanoyl chloride, 2-oxo- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1706435-20-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Piperidinepropanoyl chloride, 2-oxo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501283557 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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